N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-16-14-25(15-17(2)29-16)31(27,28)19-10-8-18(9-11-19)22(26)24-20-6-3-4-7-21(20)30-13-5-12-23/h3-4,6-11,16-17H,5,13-15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETBXCMPROADPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” likely involves multiple steps, including the formation of the cyanoethylthio group, the attachment of the phenyl ring, and the incorporation of the dimethylmorpholino sulfonyl group. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental safety. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” could undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the cyano group or other functional groups.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions could include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, “N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could also be investigated for its potential as a biochemical probe or inhibitor.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its unique structure might allow it to interact with specific molecular targets in the body.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzamide derivatives or compounds with cyanoethylthio or dimethylmorpholino sulfonyl groups. Examples could include:
- N-(2-((2-cyanoethyl)thio)phenyl)benzamide
- 4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Uniqueness
The uniqueness of “N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” lies in its specific combination of functional groups, which could confer unique chemical and biological properties. This might make it particularly valuable for certain applications where other similar compounds are less effective.
Biological Activity
N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article provides a detailed examination of its biological activity based on available research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure, which is pivotal in understanding its interaction with biological systems. Its structure includes a cyanoethyl group, a morpholino sulfonyl moiety, and a benzamide core, which are known to influence its biological properties.
Molecular Formula : C₁₈H₃₁N₃O₃S
Molecular Weight : 357.54 g/mol
Antioxidant Activity
Antioxidant properties are crucial for compounds that may mitigate oxidative stress-related diseases. Similar benzamide derivatives have shown promising antioxidant activities through various assays such as DPPH scavenging tests. The antioxidant activity is often quantified by IC50 values, which indicate the concentration required to inhibit 50% of the free radicals.
Table 2: Antioxidant Activity Summary
| Compound Name | Assay Used | IC50 (µg/mL) | Reference |
|---|---|---|---|
| N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide | DPPH Assay | 37.23 ± 3.76 |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. Molecular docking studies have been employed to predict how such compounds interact with proteins involved in cancer progression, such as tyrosine kinases .
Case Studies and Research Findings
While direct studies on this specific compound are scarce, related compounds have been extensively researched:
- Cytotoxicity in Lung Cancer : Research demonstrated that structurally similar compounds could inhibit cell proliferation effectively in A549 cell lines.
- Antioxidant Mechanisms : Investigations into related benzamide derivatives revealed their ability to scavenge free radicals and reduce oxidative stress markers in vitro.
Q & A
Q. What are the key synthetic pathways for N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. Critical steps include:
- Sulfonylation of the benzamide at the para position using 2,6-dimethylmorpholine sulfonyl chloride.
- Thioether formation via nucleophilic substitution between a cyanoethylthiol group and a halogenated phenyl intermediate.
Key parameters affecting yield: - Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thioether formation .
- Temperature : Controlled heating (60–80°C) improves reaction rates while minimizing side reactions .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Sulfonylation | 2,6-dimethylmorpholine sulfonyl chloride, DCM, 0°C | 65–75% | |
| Thioether coupling | K₂CO₃, DMF, 60°C | 70–85% |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., sulfonyl and thioether groups) via chemical shifts (δ 7.8–8.2 ppm for aromatic protons, δ 2.5–3.5 ppm for morpholino methyl groups) .
- IR Spectroscopy : Identifies key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S=O stretch at ~1350 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight with high-resolution peaks (e.g., [M+H]⁺ at m/z 480–500) .
Q. How does the presence of sulfonyl and morpholino groups impact the compound’s physicochemical properties?
- Methodological Answer :
- Solubility : The sulfonyl group enhances water solubility, while the morpholino ring improves lipid membrane permeability .
- Stability : The sulfonamide linkage is hydrolytically stable under physiological pH (4–8), but may degrade under strongly acidic/basic conditions .
- Reactivity : The cyanoethylthio group is susceptible to oxidation, requiring inert atmospheres during synthesis .
Advanced Research Questions
Q. What statistical experimental design methods are recommended to optimize reaction conditions for this compound’s synthesis?
- Methodological Answer : Use Response Surface Methodology (RSM) or Taguchi orthogonal arrays to minimize experimental runs while maximizing data resolution. For example:
- Factors to test : Solvent polarity, temperature, catalyst loading.
- Response variables : Yield, purity, reaction time.
Evidence from chemical engineering studies highlights the use of fractional factorial designs to isolate critical variables in multi-step syntheses . Computational tools (e.g., Design-Expert®) can model interactions between parameters .
Q. How can computational modeling be integrated with experimental approaches to predict reaction outcomes?
- Methodological Answer :
- Quantum Chemical Calculations : Predict transition states and activation energies for sulfonylation/thioether steps using DFT (e.g., B3LYP/6-31G*) .
- Machine Learning : Train models on historical reaction data (e.g., solvent, temperature, yield) to recommend optimal conditions .
- Validation : Cross-check computational predictions with small-scale lab experiments before scaling up .
Q. What strategies are effective in resolving contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-Response Analysis : Standardize testing protocols (e.g., IC₅₀ assays) to account for concentration-dependent effects .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
- Target Validation : Confirm binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Systematic Substitution : Modify the cyanoethylthio group (e.g., replace with alkylthiols) and morpholino ring (e.g., piperidine analogs) .
- Biological Testing : Screen derivatives against target enzymes (e.g., kinases, proteases) using high-throughput assays .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) to activity .
| Derivative | Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| A | Cyanoethyl → Methylthio | 2.5 µM (Kinase X) | |
| B | Morpholino → Piperidine | 8.7 µM (Protease Y) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
